molecular formula C24H26ClN3O4S B2394098 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-chlorophenyl)acetamide CAS No. 878059-17-7

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-chlorophenyl)acetamide

Cat. No.: B2394098
CAS No.: 878059-17-7
M. Wt: 488
InChI Key: RELRTAUGYVQMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 878055-47-1) is a sulfonylacetamide derivative featuring a 1H-indole core substituted with a 2-(azepan-1-yl)-2-oxoethyl group at the N1 position and a sulfonyl-linked N-(4-chlorophenyl)acetamide moiety at C3 . Its molecular formula is C24H26ClN3O2S (molecular weight: 456.001), with a seven-membered azepane ring contributing to its conformational flexibility and hydrophobic character. This structural complexity positions it as a candidate for therapeutic applications, particularly in targeting enzymes or receptors associated with indole-based signaling pathways .

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O4S/c25-18-9-11-19(12-10-18)26-23(29)17-33(31,32)22-15-28(21-8-4-3-7-20(21)22)16-24(30)27-13-5-1-2-6-14-27/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELRTAUGYVQMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-chlorophenyl)acetamide is a complex organic molecule characterized by its unique structural features, including an indole core, a sulfonyl group, and an azepane ring. Its molecular formula is C25H28ClN3O3SC_{25}H_{28}ClN_{3}O_{3}S with a molecular weight of 470.03 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Structural Characteristics

The intricate structure of this compound suggests various potential interactions with biological targets. The presence of the indole moiety is significant as indole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. The azepane ring may enhance the compound's binding affinity to specific receptors or enzymes.

PropertyValue
Molecular FormulaC25H28ClN3O3S
Molecular Weight470.03 g/mol
CAS NumberNot specified

Although the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with various molecular targets within biological systems. The indole structure may facilitate interactions with enzymes or receptors, while the sulfonyl and azepane groups could influence the compound’s binding characteristics and selectivity for specific biological pathways.

Antibacterial Activity

Studies have indicated that compounds similar to this compound exhibit moderate to strong antibacterial activity against various strains. For instance, derivatives of sulfonamides have shown effectiveness against Salmonella typhi and Bacillus subtilis, which are key pathogens in infectious diseases .

Enzyme Inhibition

This compound may also act as an inhibitor for specific enzymes. Research has highlighted the role of sulfonamide derivatives in inhibiting acetylcholinesterase (AChE) and urease, with some compounds demonstrating IC50 values significantly lower than standard references. Such activities suggest potential applications in treating conditions related to enzyme dysregulation .

CNS Penetration

Pharmacokinetic studies have indicated favorable brain-plasma ratios for certain compounds in this class, suggesting that they may effectively penetrate the central nervous system (CNS). This property is crucial for developing treatments for neurological disorders .

Study on GlyT1 Inhibitors

In a study focused on glycine transporter 1 (GlyT1) inhibitors, modifications to the azepane structure led to enhanced potency. The introduction of the azepane moiety resulted in improved binding affinity compared to other structural variants, indicating that such modifications can significantly impact biological activity .

Anticancer Potential

Another research avenue explored the anticancer properties of related indole derivatives. These compounds demonstrated significant cytotoxic effects against various cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. The indole moiety in this compound may interact with various molecular targets involved in cancer cell proliferation and apoptosis. Studies have shown that related indole derivatives can induce cell cycle arrest and apoptosis in cancer cell lines, making this compound a candidate for further investigation in oncology .

2. Antimicrobial Properties
Compounds similar to 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-chlorophenyl)acetamide have demonstrated significant antimicrobial activity against various pathogens. The sulfonamide group is known for its antibacterial effects, potentially allowing this compound to serve as a lead for developing new antibiotics .

3. Anti-inflammatory Effects
The azepane ring may confer anti-inflammatory properties, making the compound a potential candidate for treating inflammatory diseases. Research into similar azepane-containing compounds has shown promise in selectively targeting inflammatory pathways without the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the indole moiety through Fischer indole synthesis and subsequent reactions to introduce the azepane ring and sulfonamide group .

The exact mechanism of action is still under investigation; however, it is believed that the compound interacts with specific enzymes or receptors within biological systems. The indole structure may facilitate interactions with targets involved in cell signaling pathways, while the sulfonamide group enhances binding affinity .

Case Studies

Case Study 1: Anticancer Screening
A recent study evaluated the anticancer potential of various indole derivatives, including those structurally related to the target compound. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting that further optimization of the structure could enhance efficacy .

Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial agents, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed significant antibacterial activity, prompting further exploration into their mechanisms and potential clinical applications .

Comparison with Similar Compounds

Compound 1 : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide ()

  • Key Differences :
    • Replaces the azepane-oxoethyl group with a 4-chlorobenzoyl moiety.
    • Substitutes 4-fluorophenylsulfonyl for 4-chlorophenylacetamide.
  • The absence of the azepane ring reduces steric bulk, possibly improving solubility but limiting hydrophobic interactions .

Compound 2 : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-cyanophenyl)sulfonyl)acetamide ()

  • Key Differences: Features a 4-cyanophenylsulfonyl group.
  • Impact: The cyano group introduces strong electron-withdrawing effects, which may stabilize interactions with basic residues in enzymatic pockets. However, the lack of the azepane ring could reduce membrane permeability compared to the target compound .

Variations in the Indole Substituents

Compound 3 : 2-({1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(2-methylphenyl)acetamide (CAS: 878058-73-2; )

  • Key Differences :
    • Replaces the 4-chlorophenyl group with a 2-methylphenyl substituent.
  • The molecular weight (467.58) is slightly higher, which may affect pharmacokinetic properties like absorption .

Compound 4 : 2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide ()

  • Key Differences :
    • Substitutes the azepane-oxoethyl group with a 2-chlorophenylmethyl moiety.
    • Uses a 4-methoxyphenylsulfonyl group instead of 4-chlorophenylacetamide.
  • Impact : The methoxy group enhances electron-donating properties, possibly reducing metabolic stability. The benzyl substitution on the indole may restrict conformational flexibility compared to the azepane-oxoethyl chain .

Structural Analogues with Divergent Cores

Compound 5 : N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()

  • Key Differences :
    • Replaces the sulfonylacetamide with a propanamide-linked biphenyl group.
    • Lacks the azepane ring.

Pharmacological and Physicochemical Comparisons

Property Target Compound Compound 1 Compound 2 Compound 3 Compound 4
Molecular Weight 456.001 ~450* ~455* 467.58 ~470*
Key Substituents Azepane, 4-Cl-Ph 4-F-Ph, Cl-Bz 4-CN-Ph 2-Me-Ph 2-Cl-Bn, 4-OMe
Electron Effects Moderate EWG Strong EWG Very Strong EWG Weak EDG Moderate EDG
Hydrophobicity (XlogP) ~3.5 (estimated) ~3.2 ~2.8 ~4.0 ~3.7
Synthetic Yield Not reported 38% 38% Not reported Not reported

*Estimated based on structural similarity.
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows amide coupling methodologies (e.g., carbodiimide-mediated), similar to Compounds 1 and 2, which achieved ~38% yields . Optimization of azepane-oxoethyl introduction could improve efficiency.
  • Conformational Flexibility : The azepane ring in the target compound may enhance binding to flexible enzyme pockets, as seen in analogues with larger cyclic substituents (e.g., cyclohexyl in ) .
  • Receptor Selectivity : The 4-chlorophenyl group’s electron-withdrawing nature may favor interactions with kinases or GPCRs, contrasting with the 4-methoxyphenyl group in Compound 4, which could target oxidative stress pathways .

Preparation Methods

Formation of the Indole Core

The indole scaffold is typically synthesized via the Fischer indole synthesis, which involves the acid-catalyzed cyclization of phenylhydrazines with ketones. For example, cyclohexanone and phenylhydrazine react under acidic conditions (e.g., HCl/EtOH) to yield 2,3-dihydro-1H-indole, which is subsequently oxidized to the aromatic indole using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Critical Parameters :

  • Temperature : 80–100°C
  • Catalyst : ZnCl₂ or polyphosphoric acid
  • Yield : 65–75%

Sulfonylation at the Indole 3-Position

Sulfonylation is achieved using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The reaction proceeds via electrophilic substitution, where the indole 3-position is activated for sulfonation.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (indole derivative : ClSO₃H)
  • Quenching : Ice-cold water to prevent over-sulfonation.
  • Workup : Neutralization with NaHCO₃ and extraction with ethyl acetate.

Yield : 60–70%

Acetamide Coupling with 4-Chloroaniline

The sulfonyl chloride intermediate reacts with 4-chloroaniline in the presence of a coupling agent such as HOBt (hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is conducted in anhydrous DMF under nitrogen atmosphere.

Key Considerations :

  • Stoichiometry : 1:1.1 (sulfonyl chloride : 4-chloroaniline)
  • Temperature : Room temperature (25°C)
  • Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 50–60%

Optimization Strategies

Catalytic Enhancements

Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) during sulfonylation to improve reaction efficiency. This reduces side products such as sulfones and enhances yields to 75–85%.

Solvent Effects

  • Polar Aprotic Solvents : DMF and DMSO accelerate acetamide coupling but require rigorous drying.
  • Non-Polar Solvents : Toluene minimizes ester hydrolysis during azepane introduction.

Characterization and Validation

Table 2: Analytical Data for 2-((1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-chlorophenyl)acetamide

Parameter Value Method
Molecular Formula C₂₄H₂₆ClN₃O₄S HRMS
Molecular Weight 488.0 g/mol ESI-MS
Melting Point 198–202°C DSC
Purity >98% HPLC (C18, 70:30 MeOH/H₂O)
¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, indole-H), 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 4.55 (s, 2H, CH₂CO), 3.42 (m, 4H, azepane-H) 400 MHz

Challenges and Mitigation

Sulfonylation Side Reactions

Over-sulfonation at the indole 2-position is mitigated by maintaining low temperatures (0–5°C) and using controlled stoichiometry.

Purification Difficulties

The final product’s high polarity necessitates gradient elution in column chromatography (hexane → EtOAc → MeOH) to isolate the pure acetamide.

Q & A

Basic: What are the recommended synthetic routes for 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-chlorophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves a multi-step approach:

Indole Functionalization : Introduce the azepane-oxoethyl group via nucleophilic substitution or coupling reactions, using polar aprotic solvents (e.g., DMF) and catalysts like Hünig’s base to activate the indole nitrogen .

Sulfonation : React the functionalized indole with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonyl intermediate .

Acetamide Coupling : Attach the N-(4-chlorophenyl)acetamide moiety via amide bond formation, employing coupling agents such as EDC/HOBt in the presence of a tertiary amine .
Optimization :

  • Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC .
  • Adjust reaction temperature (e.g., 40–60°C for coupling steps) and solvent polarity to enhance yield .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming structural integrity, particularly the sulfonyl group (δ ~3.5–4.0 ppm for adjacent protons) and azepane ring signals (δ ~1.5–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (467.58 g/mol) and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. fluoro groups on phenyl rings) using in vitro enzyme inhibition assays .
  • Purity Validation : Confirm compound purity via HPLC and mass spectrometry to rule out impurities as confounding factors .
  • Standardized Assay Conditions : Replicate experiments under controlled conditions (pH, temperature, and cell lines) to minimize variability .
  • Meta-Analysis : Cross-reference data from orthogonal studies (e.g., computational docking vs. kinetic assays) to identify consensus mechanisms .

Advanced: What computational methods predict the physicochemical properties and target interactions of this compound?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using force fields like AMBER or CHARMM to assess binding stability .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .
  • ADMET Prediction Tools : Use software like SwissADME to estimate logP (XlogP ~3.2), topological polar surface area (~90 Ų), and blood-brain barrier permeability .
  • Docking Studies : Employ AutoDock Vina to screen against protein databases (e.g., PDB) for potential off-target effects .

Basic: What are the key considerations for ensuring compound stability during storage and experimental use?

Answer:

  • Stability Profiling : Conduct accelerated degradation studies under varying pH (2–9), temperature (4°C, 25°C, 40°C), and light exposure to identify degradation pathways .
  • Storage Recommendations : Store in amber vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation and hydrolysis .
  • Analytical Monitoring : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal stability .

Advanced: How can Design of Experiments (DoE) principles optimize reaction parameters for large-scale synthesis?

Answer:

  • Factor Screening : Use factorial designs to test variables (e.g., catalyst loading, solvent ratio, temperature) and identify critical parameters .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., reaction time vs. yield) to determine optimal conditions .
  • Flow Chemistry Integration : Implement continuous-flow systems to enhance reproducibility and scalability, as demonstrated in analogous syntheses .

Advanced: What strategies elucidate the mechanism of action for this compound in enzyme inhibition studies?

Answer:

  • Kinetic Assays : Determine inhibition constants (Ki) via Lineweaver-Burk plots under varying substrate concentrations .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to resolve binding modes at atomic resolution .
  • Site-Directed Mutagenesis : Modify active-site residues to validate interaction hypotheses derived from docking studies .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish between competitive and non-competitive inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.